Cas no 2090848-07-8 (2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine)

2-(4-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound featuring a pyrazole core substituted with a chloromethyl group at the 4-position and a propargyl group at the 1-position, further linked to a pyrazine ring at the 3-position. This structure offers versatile reactivity, particularly in click chemistry and cross-coupling reactions, due to the presence of the chloromethyl and alkyne functional groups. Its bifunctional design makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, enabling precise modifications for targeted applications. The compound's stability and well-defined reactivity profile enhance its utility in constructing complex molecular architectures. Suitable for research-scale and industrial applications, it provides a reliable building block for advanced chemical synthesis.
2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine structure
2090848-07-8 structure
Product name:2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine
CAS No:2090848-07-8
MF:C11H9ClN4
MW:232.66896033287
CID:5722004
PubChem ID:121213401

2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(chloromethyl)-1-prop-2-ynylpyrazol-3-yl]pyrazine
    • starbld0027625
    • 2090848-07-8
    • AKOS026723868
    • 2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine
    • F2198-4898
    • Pyrazine, 2-[4-(chloromethyl)-1-(2-propyn-1-yl)-1H-pyrazol-3-yl]-
    • Inchi: 1S/C11H9ClN4/c1-2-5-16-8-9(6-12)11(15-16)10-7-13-3-4-14-10/h1,3-4,7-8H,5-6H2
    • InChI Key: NGTYZKSCHSZLCU-UHFFFAOYSA-N
    • SMILES: ClCC1=CN(CC#C)N=C1C1C=NC=CN=1

Computed Properties

  • Exact Mass: 232.0515740g/mol
  • Monoisotopic Mass: 232.0515740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 43.6Ų

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • Boiling Point: 403.5±45.0 °C(Predicted)
  • pka: -0.40±0.10(Predicted)

2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-4898-2.5g
2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine
2090848-07-8 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F2198-4898-0.5g
2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine
2090848-07-8 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F2198-4898-0.25g
2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine
2090848-07-8 95%+
0.25g
$419.0 2023-09-06
TRC
C174201-500mg
2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1h-pyrazol-3-yl)pyrazine
2090848-07-8
500mg
$ 435.00 2022-06-06
Life Chemicals
F2198-4898-1g
2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine
2090848-07-8 95%+
1g
$466.0 2023-09-06
TRC
C174201-1g
2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1h-pyrazol-3-yl)pyrazine
2090848-07-8
1g
$ 660.00 2022-06-06
Life Chemicals
F2198-4898-5g
2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine
2090848-07-8 95%+
5g
$1398.0 2023-09-06
TRC
C174201-100mg
2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1h-pyrazol-3-yl)pyrazine
2090848-07-8
100mg
$ 115.00 2022-06-06
Life Chemicals
F2198-4898-10g
2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine
2090848-07-8 95%+
10g
$1957.0 2023-09-06

Additional information on 2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine

2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine: A Comprehensive Overview

The compound 2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine (CAS No. 2090848-07-8) is a fascinating molecule with a unique structure and diverse potential applications. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyrazole ring fused with a pyrazine moiety. The presence of a chloromethyl group and a propargyl group introduces additional functional diversity, making this compound a valuable candidate for various chemical and biological studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging modern techniques such as click chemistry and palladium-catalyzed cross-coupling reactions. These methods not only enhance the yield but also improve the purity of the final product, which is crucial for its application in fields such as drug discovery and materials science.

One of the most promising areas of research involving 2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine is its potential as a building block in medicinal chemistry. The pyrazole ring is known for its ability to act as a bioisostere, mimicking the properties of other heterocycles like imidazoles or oxazoles. This makes it an attractive scaffold for designing novel drug candidates with improved pharmacokinetic profiles.

Moreover, the chloromethyl group in this compound introduces nucleophilic reactivity, enabling further functionalization through alkylation or substitution reactions. This feature is particularly useful in designing bioactive molecules with tailored activities against specific targets, such as enzymes or receptors involved in disease pathways.

In addition to its medicinal applications, 2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine has shown potential in materials science. Its rigid structure and conjugated system make it an ideal candidate for use in organic electronics, such as in the development of new semiconducting materials or light-emitting diodes (LEDs). Recent studies have explored its role as a precursor for constructing two-dimensional covalent organic frameworks (COFs), which exhibit exceptional stability and functionality.

The propargyl group present in this compound adds another layer of complexity to its reactivity. It can participate in cycloaddition reactions, such as the [4+2] cycloaddition with dienes or enynes, leading to the formation of bicyclic structures with unique properties. These reactions are not only synthetically useful but also pave the way for creating complex molecular architectures with applications in nanotechnology.

From an environmental perspective, 2-(4-(chloromethyl)-1-(prop-2-in -1-ylium)-1H-pyrazolium) has been studied for its biodegradability and eco-friendly synthesis pathways. Researchers have explored green chemistry approaches to synthesize this compound using renewable feedstocks and catalytic systems that minimize waste generation. Such efforts align with global sustainability goals and highlight the importance of developing eco-friendly chemical processes.

In conclusion, 2-(4-(chloromethyl)-1-(propargyl)-1H-pyrazolium) (CAS No. 2090848

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